molecular formula C7H9ClN2O B12219238 3-Chloro-5-methoxyphenylhydrazine

3-Chloro-5-methoxyphenylhydrazine

Cat. No.: B12219238
M. Wt: 172.61 g/mol
InChI Key: XGWNQVGZFQZSFZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenylhydrazine: is an organic compound with the molecular formula C7H9ClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxyphenylhydrazine typically involves the reaction of 3-chloro-5-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxyphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-methoxyphenylhydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyphenylhydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors in biological systems, leading to its observed effects. The exact molecular pathways and targets would depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-5-methylphenylhydrazine
  • 3-Chloro-5-fluorophenylhydrazine
  • 3-Chloro-5-nitrophenylhydrazine

Comparison: 3-Chloro-5-methoxyphenylhydrazine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs, the methoxy group can enhance its solubility in organic solvents and may also affect its biological activity. The chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(3-chloro-5-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-5(8)2-6(4-7)10-9/h2-4,10H,9H2,1H3

InChI Key

XGWNQVGZFQZSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NN)Cl

Origin of Product

United States

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